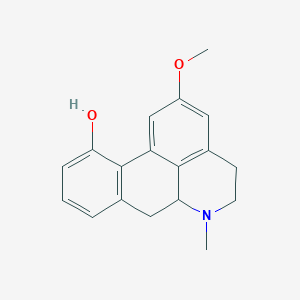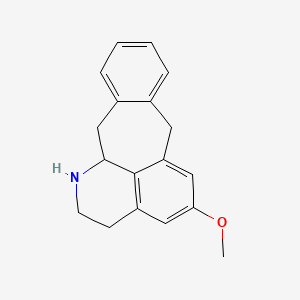
2-Methoxy-11-hydroxyaporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-11-hydroxyaporphine is a derivative of the aporphine alkaloid family, known for its diverse pharmacological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease and sexual dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-11-hydroxyaporphine typically involves the regioselective methylation of 10,11-dihydroxyaporphine. The process begins with the isopropylidenation of apomorphine to form 10,11-(isopropylidenyldioxy)aporphine. This intermediate is then subjected to regioselective opening using trimethylaluminum, followed by methylation with methyl p-toluenesulfonate/NaH to yield 10-methoxy-11-t-butyloxyaporphine. Finally, selective debutylation produces the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-11-hydroxyaporphine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as methyl iodide and sodium hydride are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other aporphine derivatives.
Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Medicine: It shows promise in treating Parkinson’s disease, sexual dysfunction, and depressive disorders due to its dopaminergic activity
Wirkmechanismus
The mechanism of action of 2-Methoxy-11-hydroxyaporphine primarily involves its interaction with dopamine receptors. It acts as a dopaminergic agonist, binding to dopamine receptors in the brain and modulating neurotransmitter release. This activity is crucial for its therapeutic effects in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Apomorphine: A well-known dopaminergic agonist used in treating Parkinson’s disease.
N-n-propylnorapomorphine: Another derivative with similar dopaminergic activity.
Isoapocodeine: A structurally related compound with potential therapeutic applications
Uniqueness: 2-Methoxy-11-hydroxyaporphine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a dopaminergic agonist. This makes it a valuable compound for developing targeted therapies for neurological disorders .
Eigenschaften
Molekularformel |
C18H19NO2 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
UGNGRDRWDHJJJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B10793567.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793572.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)propionamide](/img/structure/B10793578.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B10793580.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)propionamide](/img/structure/B10793589.png)
![2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793599.png)
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B10793602.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793606.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2-phenylacetamide](/img/structure/B10793612.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide](/img/structure/B10793622.png)


![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793642.png)
![(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793645.png)
